![molecular formula C16H20I2N2O6 B14148580 N-[[4-[Bis(2-iodoethyl)amino]phenoxy]carbonyl]-L-glutamic acid CAS No. 156079-88-8](/img/structure/B14148580.png)
N-[[4-[Bis(2-iodoethyl)amino]phenoxy]carbonyl]-L-glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-[Bis(2-iodoethyl)amino]phenoxy]carbonyl]glutamic acid typically involves the following steps:
Protection of Glutamic Acid: The carboxyl groups of glutamic acid are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Phenoxycarbonyl Group: The protected glutamic acid is reacted with 4-nitrophenyl chloroformate to introduce the phenoxycarbonyl group.
Substitution with Bis(2-iodoethyl)amine: The nitro group is reduced to an amine, which is then reacted with bis(2-iodoethyl)amine to form the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
N-[[4-[Bis(2-iodoethyl)amino]phenoxy]carbonyl]glutamic acid undergoes various chemical reactions, including:
Substitution Reactions: The bis(2-iodoethyl)amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester bonds in the compound can be hydrolyzed to release the parent glutamic acid and other by-products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis typically produces glutamic acid and phenoxycarbonyl derivatives .
Wissenschaftliche Forschungsanwendungen
N-[[4-[Bis(2-iodoethyl)amino]phenoxy]carbonyl]glutamic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its role in targeted cancer therapies, particularly in Antibody Directed Enzyme Prodrug Therapy (ADEPT).
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[[4-[Bis(2-iodoethyl)amino]phenoxy]carbonyl]glutamic acid involves its conversion to an active form in the presence of specific enzymes. In ADEPT, the compound is converted to a cytotoxic agent by the enzyme carboxypeptidase G2, which is targeted to cancer cells using an antibody. This targeted activation minimizes damage to healthy cells and enhances the therapeutic efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorambucil: A classical nitrogen mustard used in cancer therapy.
Melphalan: Another nitrogen mustard with similar applications.
Cyclophosphamide: A widely used chemotherapeutic agent with a different mechanism of activation.
Uniqueness
N-[[4-[Bis(2-iodoethyl)amino]phenoxy]carbonyl]glutamic acid is unique due to its specific activation mechanism in ADEPT, which allows for targeted therapy with reduced side effects. Its bis(2-iodoethyl)amino group provides enhanced reactivity, making it a valuable compound in both research and therapeutic applications .
Eigenschaften
CAS-Nummer |
156079-88-8 |
|---|---|
Molekularformel |
C16H20I2N2O6 |
Molekulargewicht |
590.15 g/mol |
IUPAC-Name |
(2S)-2-[[4-[bis(2-iodoethyl)amino]phenoxy]carbonylamino]pentanedioic acid |
InChI |
InChI=1S/C16H20I2N2O6/c17-7-9-20(10-8-18)11-1-3-12(4-2-11)26-16(25)19-13(15(23)24)5-6-14(21)22/h1-4,13H,5-10H2,(H,19,25)(H,21,22)(H,23,24)/t13-/m0/s1 |
InChI-Schlüssel |
GLJZEYQJFGCTQN-ZDUSSCGKSA-N |
Isomerische SMILES |
C1=CC(=CC=C1N(CCI)CCI)OC(=O)N[C@@H](CCC(=O)O)C(=O)O |
Kanonische SMILES |
C1=CC(=CC=C1N(CCI)CCI)OC(=O)NC(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


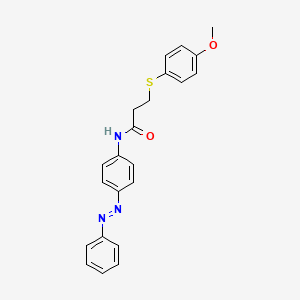
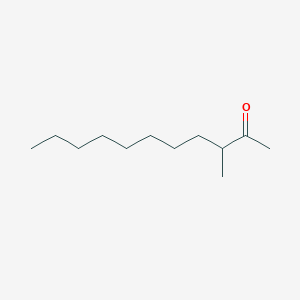

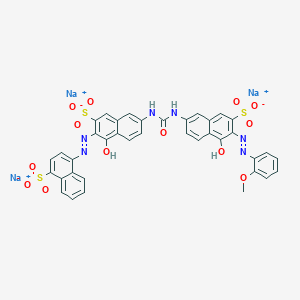
![1-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide](/img/structure/B14148518.png)
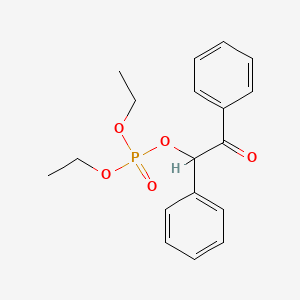
![(E)-4-[2-[2-(4-ethoxyphenyl)acetyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B14148529.png)
![2-(5-hydroxy-1H-pyrazol-3-yl)-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14148534.png)
![2-[(14-ethyl-14-methyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B14148543.png)
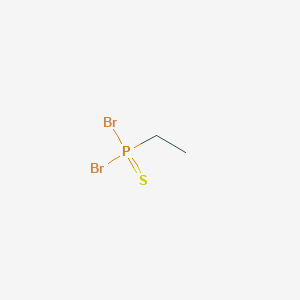
![10-Methyl-7,13-dioxa-10-aza-6-silaspiro[5.7]trideca-1,3-diene](/img/structure/B14148551.png)

![Ethyl 4-{bis[(5-nitrofuran-2-yl)methyl]amino}benzoate](/img/structure/B14148567.png)
![4-bromo-3-chloro-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B14148569.png)
